molecular formula C25H19ClN4O2 B3411100 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902045-74-3

1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

カタログ番号: B3411100
CAS番号: 902045-74-3
分子量: 442.9 g/mol
InChIキー: YPVKSUIAUWLQMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a tricyclic scaffold with a carboxamide moiety. Its synthesis involves sequential reactions: (1) condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl-N-benzyl glycinate to form methyl ester intermediates (e.g., compound 17) , (2) hydrolysis to carboxylic acids (e.g., compound 19) using aqueous lithium hydroxide , and (3) CDI-mediated coupling with 2-chlorobenzylamine to yield the final carboxamide .

特性

IUPAC Name

6-benzyl-N-[(2-chlorophenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2/c26-20-11-5-4-10-18(20)15-27-24(31)21-14-19-23(30(21)16-17-8-2-1-3-9-17)28-22-12-6-7-13-29(22)25(19)32/h1-14H,15-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVKSUIAUWLQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido-pyrrolo-pyrimidine derivatives. Its unique bicyclic structure and specific functional groups suggest potential biological activities, particularly in anticancer and antiviral applications.

Structural Characteristics

The compound has the molecular formula C23H22ClN4O2C_{23}H_{22}ClN_4O_2 with a molecular weight of approximately 422.90 g/mol. The bicyclic framework incorporates both pyrido and pyrrolo moieties, which contribute to its reactivity and interactions within biological systems. The presence of a carboxamide functional group and a ketone enhances its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Effects : Compounds similar to 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have demonstrated potent growth-inhibitory effects on pancreatic carcinoma cells (CFPAC-1) with IC50 values as low as 0.79 µM. These compounds induce apoptosis and necrosis in cancer cells, suggesting their potential as therapeutic agents against tumors .

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds targeting viral proteases:

  • Anti-COVID-19 Activity : In vitro assays have shown that certain derivatives can inhibit viral replication by more than 90% at specific concentrations without significant cytotoxicity on Vero cells. Molecular docking studies revealed favorable interactions with the main protease (Mpro) of coronaviruses, indicating a promising avenue for developing antiviral agents .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound ACFPAC-10.79Induces apoptosis
Compound BHeLa0.98Cytostatic activity
Compound CVero Cells>90% viral inhibitionTargets Mpro

The synthesis of 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Bicyclic Structure : This involves the condensation of appropriate aniline derivatives with carboxylic acid intermediates.
  • Functional Group Modifications : The introduction of substituents at various positions on the bicyclic framework enhances biological activity.

類似化合物との比較

Table 1. Structural Features of Selected Pyridopyrrolopyrimidine Derivatives

Compound Name / ID N-1 Substituent C-2 Carboxamide Substituent Core Substitution Molecular Weight logP Reference
Target compound Benzyl 2-Chlorobenzyl None ~422* ~2.47†
1,9-Dimethyl analog (E201-0271) Benzyl N/A‡ 9-Methyl 346.39 2.47
7-Methyl-N-(4-methylphenyl) derivative Benzyl 4-Methylphenyl 7-Methyl 422.48 N/A
MDR-TB inhibitor (Compound 1) Benzyl 3-(Imidazol-1-yl)propyl 9-Methyl ~415* N/A
Antibiofilm agent (6g) 3-Methoxypropyl 3-Morpholinopropyl 9-Methyl 442.1 N/A

*Calculated based on molecular formula; †Estimated from analog data ; ‡Carboxamide replaced by ester.

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s logP (~2.47) aligns with Lipinski’s criteria for drug-likeness . However, analogs with polar groups (e.g., 6g, logD unmeasured but likely higher due to morpholine) demonstrate better aqueous solubility .
  • Synthetic Feasibility: The CDI-mediated coupling step (yields 75–87% for carboxamides ) is scalable, though recrystallization from ethanol/benzene may require optimization for industrial production .

Q & A

Q. What are the key synthetic methodologies for 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of precursors such as 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine). Intermediate aldehydes are then treated with sodium methoxide and acidified to yield the final product. Purification steps often involve filtration and washing with water .

Q. How is the structural characterization of this compound validated in academic research?

Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies proton environments and carbon shifts, particularly aromatic protons in fused pyrido-pyrrolo-pyrimidine systems, which show distinct downfield signals .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., m/z 258.0 [M+H]+) and matches calculated values .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₃H₁₁N₃O₃) with <0.5% error margins .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies focus on modifying substituents (e.g., benzylamide or chlorobenzyl groups) to assess biological activity. For example:

  • Substituting the benzyl group with electron-withdrawing groups (e.g., -Cl) enhances receptor binding affinity .
  • Bioisosteric replacements (e.g., replacing pyrido-pyrimidine nuclei with quinolin-2-one analogs) retain activity while improving solubility .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Discrepancies arise from variations in assay conditions (e.g., dose, cell lines) or purity of intermediates. To mitigate:

  • Standardize protocols (e.g., "acetic acid writhing" model for analgesic activity) .
  • Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. receptor binding) .

Q. What computational methods are used to predict the compound’s mechanism of action?

Molecular docking and molecular dynamics simulations model interactions with targets like kinases or GPCRs. The nitrogen/oxygen-rich scaffold suggests hydrogen bonding with catalytic residues (e.g., ATP-binding pockets). Pharmacophore mapping further identifies critical functional groups (e.g., 4-oxo group for chelation) .

Q. How are reaction pathways optimized to minimize side products during synthesis?

Key optimizations include:

  • Temperature Control : Heating intermediates at 50–60°C reduces incomplete cyclization .
  • pH Adjustment : Acidification (HCl) precipitates pure product, avoiding residual aldehyde intermediates .
  • Catalyst Screening : Triethylamine improves nucleophilic substitution efficiency in polar aprotic solvents .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include low bioavailability and matrix interference. Solutions involve:

  • LC-MS/MS : Enhances sensitivity for trace detection.
  • Isotope-Labeled Internal Standards : Correct for ion suppression in plasma .

Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?

Poor solubility and rapid metabolism limit efficacy. Strategies to improve PK:

  • Prodrug Design : Esterification of the carboxamide group enhances permeability .
  • Nanoformulation : Liposomal encapsulation prolongs half-life .

Methodological Considerations

Q. What experimental designs are recommended for assessing bioisosteric replacements?

Use a stepwise approach:

  • In Silico Screening : Compare electronic/steric properties of candidate nuclei (e.g., pyrido-pyrimidine vs. quinolin-2-one) .
  • In Vitro Assays : Test binding affinity (e.g., SPR) and solubility.
  • In Vivo Validation : Compare pharmacokinetics and toxicity in rodent models .

Q. How should researchers validate conflicting spectral data for intermediates?

Cross-reference multiple techniques:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex fused-ring systems .
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。